molecular formula CH4Cl2NaO6P2 B001034 Clodronate disodium CAS No. 22560-50-5

Clodronate disodium

Cat. No. B001034
CAS RN: 22560-50-5
M. Wt: 267.88 g/mol
InChI Key: BABBUYLLEOIZKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clodronate disodium (also known as Cl2MDP) is a bisphosphonate drug that has been widely studied for its potential applications in scientific research, laboratory experiments, and clinical treatments. This drug is a synthetic analog of pyrophosphate, and is an inhibitor of osteoclast-mediated bone resorption. It has been widely used in a variety of research applications, such as the study of bone metabolism, the development of new treatment strategies for osteoporosis, and the investigation of inflammatory diseases.

Scientific Research Applications

  • Primary Hyperparathyroidism : Clodronate disodium is used in managing primary hyperparathyroidism, particularly in patients requiring suppression of bone disease before surgery or when surgery is contraindicated (Douglas et al., 1983).

  • Pain Relief in Osteoporotic Vertebral Fractures : It significantly relieves pain in patients with vertebral crush, making it a first-line drug for pain relief (Rovetta et al., 2001).

  • Bone Metastases : this compound provides pain relief and improves quality of life in patients with bone metastases who were not improved by radiotherapy or chemotherapy (Luzzani et al., 1990).

  • Atherosclerosis : A high dose of clodronate inhibits the development of diet-induced atherosclerosis in rabbits (Ylitalo et al., 1994).

  • Rheumatoid Arthritis : It may be considered an adjunctive therapy in the pain management of rheumatoid arthritis patients (Rovetta & Monteforte, 2003).

  • Adjuvant Arthritis : Clodronate treatment decreased clinical signs of arthritis and prevented secondary articular and bone lesions in adjuvant arthritic rats (Österman et al., 2004).

  • Diffuse Sclerosing Osteomyelitis : It significantly reduced pain intensity in patients with diffuse sclerosing osteomyelitis 6 months after treatment (Montonen et al., 2001).

  • Paget's Disease of Bone : this compound (Cl2MDP) is an effective oral drug for treating Paget's disease of bone, with clinical improvement in most patients (Douglas et al., 1980).

  • Cancer-Related Hypercalcemia : Intravenously administered this compound significantly reduced serum calcium levels in patients with cancer-related hypercalcemia (Witte et al., 1987).

  • Breast Cancer : Clodronate improves survival rates and reduces the incidence of bone metastases in patients with primary breast cancer (Dando & Wiseman, 2004).

  • Pharmacokinetics : Studies on the pharmacokinetics of this compound have shown its effective administration routes and bioavailability in various contexts (Hanhijärvi et al., 1989; Muntoni et al., 2004; Villikka et al., 2002; Yakatan et al., 1982; Poli et al., 2004; Yi & Xin-lin, 2009; Ala-Houhala et al., 1999; Saha et al., 1994).

Safety and Hazards

Clodronate disodium is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The clinical efficacy of Clodronate disodium in reducing the incidence of bone metastases in patients with primary breast cancer has been investigated in three randomized, controlled trials . Further trials in patients with early breast cancer are warranted to confirm results to date and to determine the optimal duration of treatment, as well as the efficacy of the drug compared with other bisphosphonates .

Biochemical Analysis

Biochemical Properties

Clodronate disodium is a non-nitrogenous bisphosphonate . These drugs were developed to mimic the action of pyrophosphate, a regulator of calcification and decalcification . This compound interacts with various enzymes and proteins involved in bone resorption, primarily osteoclasts . It is metabolized into a non-hydrolyzable ATP analog within these cells, leading to their apoptosis .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by reducing the activity of osteoclasts, the cells responsible for bone resorption . This leads to a decrease in bone loss, making it effective in treating conditions like osteoporosis . It also has anti-inflammatory effects, reducing the levels of inflammatory markers like IL-1β, IL-6, and TNF-α .

Molecular Mechanism

The molecular mechanism of action of this compound involves its uptake by osteoclasts and its subsequent intracellular metabolism . Once inside the cell, it is metabolized into a non-hydrolyzable ATP analog . This analog inhibits the ADP/ATP translocase in the mitochondrial membrane, disrupting the cell’s energy metabolism and leading to apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over extended periods. For instance, in a study involving juvenile sheep, the effects of intramuscular this compound on bone turnover, serum bone biomarkers, bone mineral density, and bone microstructure were examined over 165 days . The study found no measurable effects on the skeleton of the sheep .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In a study involving juvenile sheep, different doses of this compound were administered intramuscularly . The study found no measurable effects on the skeleton of the sheep, possibly due to the lower dose used compared to humans .

Metabolic Pathways

This compound is not metabolized in humans . It is eliminated unchanged in the urine . The renal clearance of this compound is approximately 90mL/min .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily through its uptake by osteoclasts

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria of osteoclasts . Here, it is metabolized into a non-hydrolyzable ATP analog that inhibits the ADP/ATP translocase in the mitochondrial membrane . This disrupts the cell’s energy metabolism, leading to apoptosis .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Clodronate disodium can be achieved through a series of reactions starting from simple starting materials. The key steps involve the preparation of the intermediate, Clodronate, which is subsequently converted to its disodium salt form. The synthesis pathway involves the following steps:", "Starting Materials": [ "Chloroacetic acid", "Phosphorus trichloride", "Sodium hydroxide", "Sodium borohydride", "Sodium methoxide", "Disodium phosphate", "Water" ], "Reaction": [ "Step 1: Chloroacetic acid is reacted with phosphorus trichloride to form chloroacetyl chloride.", "Step 2: Chloroacetyl chloride is then reacted with sodium methoxide to form methyl chloroacetate.", "Step 3: Methyl chloroacetate is reacted with phosphorous trichloride and sodium borohydride to form methyl 2-chloroethylphosphonate.", "Step 4: Methyl 2-chloroethylphosphonate is reacted with sodium hydroxide to form Clodronate.", "Step 5: Clodronate is then reacted with disodium phosphate in water to form Clodronate disodium." ] }

CAS RN

22560-50-5

Molecular Formula

CH4Cl2NaO6P2

Molecular Weight

267.88 g/mol

IUPAC Name

disodium;[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate;tetrahydrate

InChI

InChI=1S/CH4Cl2O6P2.Na/c2-1(3,10(4,5)6)11(7,8)9;/h(H2,4,5,6)(H2,7,8,9);

InChI Key

BABBUYLLEOIZKQ-UHFFFAOYSA-N

SMILES

C(P(=O)([O-])[O-])(P(=O)([O-])[O-])(Cl)Cl.[Na+].[Na+]

Canonical SMILES

C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl.[Na]

Other CAS RN

22560-50-5

Pictograms

Health Hazard; Environmental Hazard

Related CAS

29329-69-9

synonyms

Acid, Clodronic
Acid, Dichloromethanediphosphonic
Biphosphonate, Dichloromethylene
Bonefos
Cl2MDP
Clodronate
Clodronate Disodium
Clodronate Sodium
Clodronic Acid
Dichloromethane Diphosphonate
Dichloromethanediphosphonate
Dichloromethanediphosphonic Acid
Dichloromethylene Biphosphonate
Dichloromethylene Diphosphonate
Dichloromethylenebisphosphonate
Diphosphonate, Dichloromethane
Diphosphonate, Dichloromethylene
Disodium, Clodronate
Sodium, Clodronate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clodronate disodium
Reactant of Route 2
Clodronate disodium
Reactant of Route 3
Clodronate disodium
Reactant of Route 4
Clodronate disodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.